molecular formula C20H12Cl2N2O5 B6289295 6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 208850-34-4

6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

Cat. No.: B6289295
CAS No.: 208850-34-4
M. Wt: 431.2 g/mol
InChI Key: XAXNTHPYMAFXLF-UHFFFAOYSA-N
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Description

6,7-diamino-2’,7’-dichloro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diamino-2’,7’-dichloro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Halogenation: Introduction of chlorine atoms at specific positions on the benzofuran and xanthene rings.

    Amination: Incorporation of amino groups through nucleophilic substitution reactions.

    Hydroxylation: Introduction of hydroxyl groups via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6,7-diamino-2’,7’-dichloro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzofuran and xanthene derivatives.

Scientific Research Applications

6,7-diamino-2’,7’-dichloro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and fluorescent markers.

Mechanism of Action

The mechanism by which 6,7-diamino-2’,7’-dichloro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and cellular pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2’,7’-Dichlorofluorescein: Shares a similar spiro structure but lacks amino groups.

    6,7-Dichloroquinoxaline-2,3-dione: Contains chlorine atoms but differs in its core structure.

Uniqueness

6,7-diamino-2’,7’-dichloro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its combination of amino, chloro, and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O5/c21-10-3-8-15(5-13(10)25)28-16-6-14(26)11(22)4-9(16)20(8)7-1-2-12(23)18(24)17(7)19(27)29-20/h1-6,25-26H,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXNTHPYMAFXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Cl)O)O)Cl)OC2=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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